

Safety and Handling of Deuterated Veratraldehyde: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Veratraldehyde-d3

Cat. No.: B568796

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for deuterated veratraldehyde, a stable isotope-labeled compound valuable in pharmaceutical research, metabolic studies, and as an internal standard in quantitative analysis. While specific safety data for the deuterated form is limited, the guidance herein is based on the well-established safety profile of veratraldehyde, supplemented with critical considerations regarding the impact of deuteration.

Chemical and Physical Properties

Deuterated veratraldehyde shares nearly identical physical and chemical properties with its non-deuterated counterpart, with the primary difference being its molecular weight. The most common form is veratraldehyde-d6, where the six hydrogen atoms of the two methoxy groups are replaced with deuterium.

Property	Value (Veratraldehyde)	Value (Veratraldehyde-d6)	References
Chemical Name	3,4-Dimethoxybenzaldehyde	3,4-Bis(trideuteriomethoxy)benzaldehyde	[1]
Synonyms	Methylvanillin, Veratric aldehyde	-	[2]
CAS Number	120-14-9	1162658-05-0	[1]
Molecular Formula	C ₉ H ₁₀ O ₃	C ₉ H ₄ D ₆ O ₃	[1]
Molecular Weight	166.17 g/mol	172.21 g/mol	[1][2]
Appearance	White to pale yellow crystalline solid	Typically exists as a solid at room temperature	[3]
Melting Point	40-45 °C	Not specified, expected to be similar to veratraldehyde	
Boiling Point	281 °C	Not specified, expected to be similar to veratraldehyde	
Solubility	Soluble in ethanol, ether, and other organic solvents; slightly soluble in water.	May dissolve in DMSO, Ethanol, or DMF.	[1][4]
LogP	1.5	1.5	[1]

Hazard Identification and Classification

Veratraldehyde is classified as harmful if swallowed and causes skin and serious eye irritation. [4][5] The hazard profile of deuterated veratraldehyde is expected to be the same for acute exposures.

GHS Classification:

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[5]
- Skin Irritation (Category 2), H315: Causes skin irritation.[5]
- Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4]

Hazard Statements:

- H302: Harmful if swallowed.[5]
- H315: Causes skin irritation.[5]
- H319: Causes serious eye irritation.[4]

Precautionary Statements:

- P264: Wash skin thoroughly after handling.[5]
- P270: Do not eat, drink or smoke when using this product.[5]
- P280: Wear protective gloves/ eye protection/ face protection.[5]
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
- P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]
- P337 + P313: If eye irritation persists: Get medical advice/attention.[4]
- P501: Dispose of contents/container to an approved waste disposal plant.[5]

Special Considerations for Deuterated Compounds

While the immediate handling hazards of deuterated veratraldehyde are considered identical to its non-deuterated form, the primary difference lies in its metabolic fate due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at the site of deuteration.[\[6\]](#)[\[7\]](#)

For drug development professionals, this can have significant implications:

- **Altered Pharmacokinetics:** Slower metabolism can lead to a longer half-life, increased exposure (AUC), and potentially altered metabolic pathways.[\[6\]](#)[\[7\]](#)
- **Metabolic Switching:** If metabolism is slowed at the deuterated position, the molecule may be metabolized at other sites, a phenomenon known as metabolic switching.[\[7\]](#)
- **Reduced Formation of Toxic Metabolites:** In some cases, deuteration can be used to reduce the formation of toxic metabolites.[\[6\]](#)

Researchers should be aware of these potential differences in biological systems, as they may influence the interpretation of experimental results and the toxicological profile upon chronic exposure.

Handling and Storage

Handling:

- Handle in a well-ventilated area, preferably in a chemical fume hood.[\[4\]](#)
- Avoid contact with skin, eyes, and clothing.[\[8\]](#)
- Avoid the formation of dust and aerosols.[\[5\]](#)
- Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[\[5\]](#)[\[9\]](#)
- Wash hands thoroughly after handling.[\[5\]](#)

Storage:

- Store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[4][8]
- Keep the container tightly closed to prevent moisture absorption and contamination.[4]
- Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

First-Aid Measures

- After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
- After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[8]
- After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[8]
- After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[8]

Accidental Release Measures

- Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[5]
- Environmental Precautions: Do not let the product enter drains.[5]
- Methods for Cleaning Up: Sweep up and shovel the material into a suitable, closed container for disposal. Avoid creating dust.[5]

Experimental Protocols

Use of Deuterated Veratraldehyde as an Internal Standard in LC-MS/MS Analysis

Deuterated compounds are widely used as internal standards in quantitative bioanalysis due to their similar chemical and physical properties to the analyte, which allows for correction of

variability during sample preparation and analysis.[3][10]

Objective: To provide a general workflow for the quantification of a target analyte in a biological matrix (e.g., plasma) using deuterated veratraldehyde as an internal standard.

Materials:

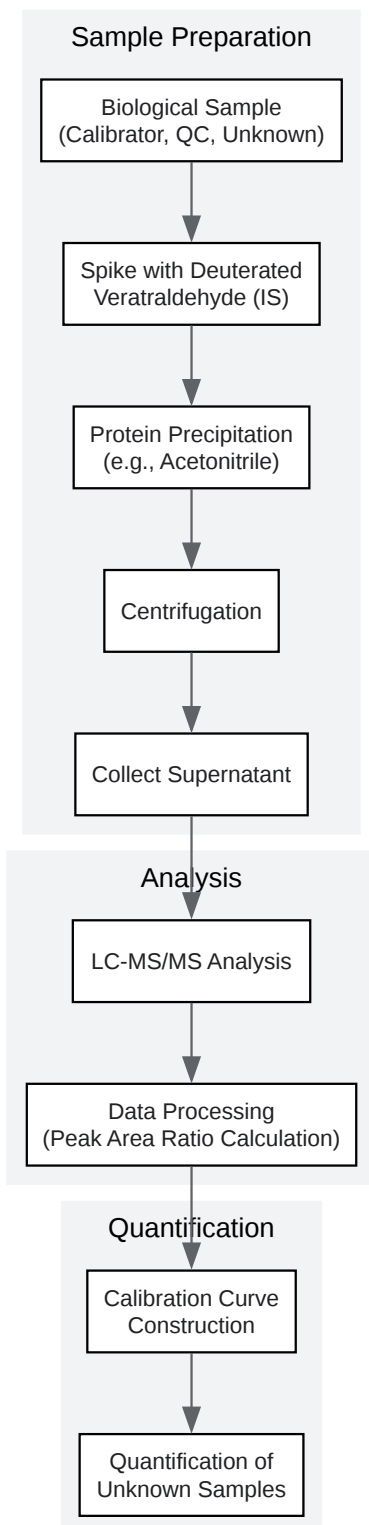
- Biological matrix (e.g., human plasma)
- Analyte stock solution
- Deuterated veratraldehyde (internal standard) stock solution
- Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
- LC-MS/MS system

Procedure:

- Preparation of Working Solutions:
 - Prepare a series of calibration standards by spiking the biological matrix with known concentrations of the analyte.
 - Prepare quality control (QC) samples at low, medium, and high concentrations in the biological matrix.
 - Prepare a working solution of the deuterated veratraldehyde internal standard at a fixed concentration.
- Sample Preparation (Protein Precipitation):
 - To a 100 μ L aliquot of each calibrator, QC sample, and unknown sample, add a fixed volume (e.g., 10 μ L) of the internal standard working solution and vortex briefly.
 - Add three volumes (300 μ L) of the cold protein precipitation solvent.
 - Vortex vigorously for 1-2 minutes to precipitate proteins.

- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared samples onto the LC-MS/MS system.
 - Develop a chromatographic method to separate the analyte and the internal standard.
 - Optimize the mass spectrometer parameters for the detection of the analyte and the deuterated internal standard using multiple reaction monitoring (MRM).
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the deuterated internal standard for each sample.
 - Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
 - Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for Use of Deuterated Veratraldehyde as an Internal Standard

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Caption: Workflow for using deuterated veratraldehyde as an internal standard.

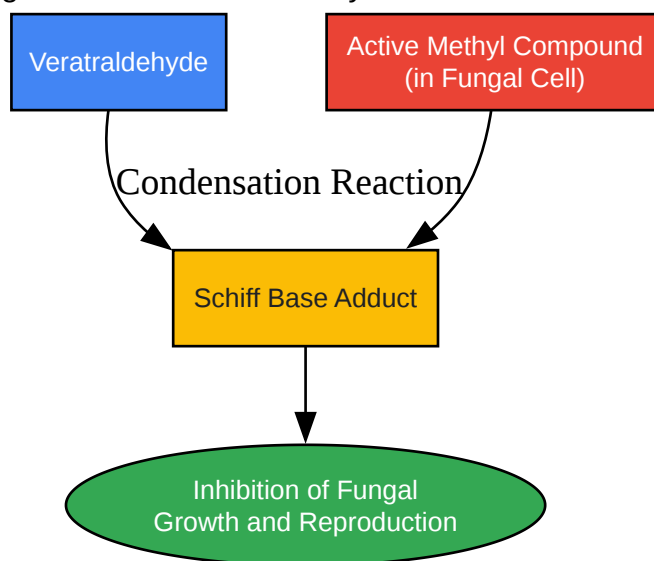
Biological Activity and Signaling Pathways

Veratraldehyde exhibits notable biological activities, including antimicrobial and antifungal properties.^[11]

Antifungal Mechanism of Action

Veratraldehyde's antifungal activity can be attributed to its ability to react with active methyl compounds to form Schiff bases.^[11] These Schiff bases have demonstrated efficacy against a variety of fungi, including *Candida* species and dermatophytes. The formation of these adducts is believed to interfere with fungal cell growth and reproduction.

Antifungal Action of Veratraldehyde via Schiff Base Formation



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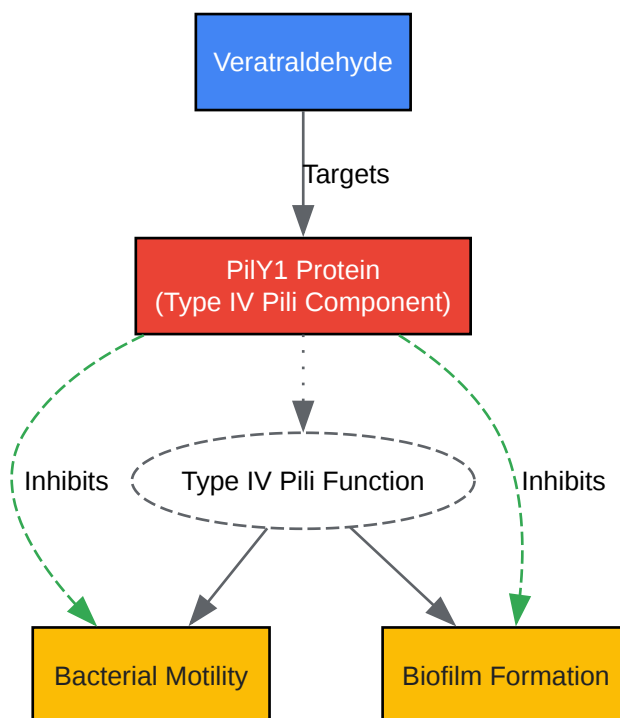
Caption: Antifungal mechanism of veratraldehyde.

Antibacterial Action against *Pseudomonas aeruginosa*

Recent studies have shown that veratraldehyde can inhibit the motility and biofilm formation of the bacterium *Pseudomonas aeruginosa*.^[12] Computational and experimental data suggest that veratraldehyde may target the PilY1 protein.^[12] PilY1 is a component of the Type IV pili, which are crucial for bacterial motility, adhesion, and biofilm formation.^{[13][14]} By interacting

with PilY1, veratraldehyde may disrupt these essential processes, leading to an anti-biofilm effect.[12]

Proposed Antibacterial Mechanism of Veratraldehyde



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